molecular formula C18H21F3N6OS B4567580 {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No.: B4567580
M. Wt: 426.5 g/mol
InChI Key: UFRMKTRYGAGDNV-UHFFFAOYSA-N
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Description

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a thieno[2,3-c]pyrazole core

Scientific Research Applications

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the thieno[2,3-c]pyrazole core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
  • {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(difluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Uniqueness

The uniqueness of {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6OS/c1-3-27-11-12(9-22-27)10-25-4-6-26(7-5-25)16(28)14-8-13-15(18(19,20)21)23-24(2)17(13)29-14/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRMKTRYGAGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
Reactant of Route 4
Reactant of Route 4
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
Reactant of Route 5
Reactant of Route 5
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
Reactant of Route 6
{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazino}[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

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